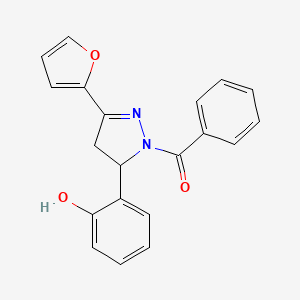
(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone , also known by its CAS number 927583-35-5, is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes:
- Condensation : Furan-2-carbaldehyde is reacted with 2-hydroxyacetophenone in the presence of a base to form an intermediate chalcone.
- Cyclization : The intermediate is cyclized with hydrazine hydrate to form the pyrazole ring.
- Finalization : The addition of phenylmethanone completes the synthesis.
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains including E. coli and K. pneumoniae, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 32 µg/mL .
Antioxidant and Anti-inflammatory Effects
Molecular docking studies have suggested that this compound may possess antioxidant and anti-inflammatory properties. The presence of functional groups such as hydroxy and furan rings enhances its ability to scavenge free radicals and inhibit inflammatory pathways .
The proposed mechanism involves:
- Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with biological macromolecules.
- Enzyme Interaction : The pyrazole ring interacts with enzymes and receptors, modulating various biochemical pathways.
Study 1: Antimicrobial Activity
A study involving the testing of several pyrazole derivatives against fungal pathogens demonstrated that those with specific substituents exhibited enhanced antifungal activity compared to standard drugs like miconazole. The tested compound showed a notable inhibition rate against Fusarium oxysporum .
Study 2: Antioxidant Capacity
In another study focusing on the antioxidant properties of similar compounds, it was found that derivatives containing furan rings exhibited superior antioxidant activity due to their ability to donate electrons and stabilize free radicals .
Data Table: Biological Activity Summary
科学研究应用
Biological Activities
Research indicates that pyrazole derivatives, including the compound in focus, exhibit a range of biological activities. These include:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown promising results against various bacterial strains. For instance, compounds similar to (3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone have been synthesized and tested for their antimicrobial properties, revealing effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties :
- Antioxidant Activity :
Synthesis and Derivatives
The synthesis of this compound has been explored through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions involving hydrazones and carbonyl compounds. This method allows for the introduction of functional groups that enhance biological activity.
- Modification of Existing Compounds : Derivatives of this compound have been developed to optimize biological activity. For example, modifications at the phenolic or furan moieties have been shown to improve efficacy against specific targets .
Case Studies
Several case studies highlight the applications of this compound:
- Synthesis of Novel Antimicrobial Agents :
- Evaluation of Anti-inflammatory Effects :
- Antioxidant Studies :
属性
IUPAC Name |
[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c23-18-10-5-4-9-15(18)17-13-16(19-11-6-12-25-19)21-22(17)20(24)14-7-2-1-3-8-14/h1-12,17,23H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKHKTKGVYXCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













